(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes a chlorine atom at the 4-position and an ethoxyvinyl group at the 6-position. Its molecular formula is CHClNO, with a molecular weight of 184.62 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and ability to undergo various
The biological activity of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine has been linked to its interaction with various molecular targets involved in cellular processes. It has shown potential as an anticancer agent by modulating pathways related to DNA synthesis and repair, influencing cell proliferation, apoptosis, and inflammation . Additionally, similar compounds within the pyrimidine class have been noted for their antimicrobial properties, making this compound a candidate for further pharmacological investigation.
The synthesis of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethoxyethene. One common method includes:
For large-scale production, methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to enhance scalability.
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine serves as a versatile scaffold in medicinal chemistry. Its derivatives have potential applications in:
Studies on the interactions of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine with biological targets have indicated that it may influence several key signaling pathways. These interactions can lead to altered cellular responses that are beneficial in therapeutic contexts, particularly in cancer treatment . Further research is necessary to fully elucidate its mechanisms of action and potential side effects.
Several compounds share structural similarities with (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy group instead of ethoxyvinyl | Exhibits different reactivity patterns |
| 4-Chloro-6-(2-methylvinyl)pyrimidine | Methyl group instead of ethoxy | Potentially different biological activities |
| 4-Amino-6-(2-pyridyl)pyrimidine | Amino group at position 4 | Known for its role as a kinase inhibitor |
| 5-Fluoro-6-(2-propenyl)pyrimidine | Fluorine substitution at position 5 | Enhanced lipophilicity leading to improved bioavailability |
These compounds highlight the unique characteristics of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine while also demonstrating the diversity within the pyrimidine class regarding their chemical reactivity and biological activities.
Palladium-catalyzed cross-coupling reactions are pivotal for introducing the ethoxyvinyl moiety to the pyrimidine core. The Suzuki-Miyaura coupling, employing heteroaryl chlorides and boronic acids, has been optimized using air-stable palladium complexes such as Pd(Amphos)Cl₂. This catalyst enables coupling with heteroaryl chlorides at mild temperatures (90°C) while achieving turnover numbers (TON) exceeding 10,000, as demonstrated in the synthesis of 2-(o-tolyl)-3-pyridinamine. Key advantages include compatibility with free amino and sulfur-containing functional groups, which are often susceptible to catalyst poisoning.
Alternatively, Stille coupling using (1-ethoxyvinyl)tributyltin provides a stereospecific route to the (E)-isomer. For instance, intermediate synthesis in palbociclib production involved coupling 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one with (1-ethoxyvinyl)tributyltin under palladium catalysis, yielding the desired vinylpyrimidine in 79% efficiency. The reaction’s stereochemical fidelity is attributed to the retention of configuration in the organotin reagent.
Comparative studies of palladium catalysts reveal ligand-dependent efficiency. Bulky phosphine ligands, such as tri-tert-butylphosphine, enhance reactivity for aryl bromides at room temperature, while Pd(dba)₂ with BPTBP ligands facilitates vinylation in DMF at reduced temperatures.
Table 1: Palladium-Catalyzed Vinylation Conditions
| Substrate | Catalyst System | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Aryl iodide | Pd(dba)₂/Ph₃PO | 90°C | 80 | |
| Aryl bromide | Pd(Amphos)Cl₂/K₂CO₃ | 90°C | 79 | |
| Heteroaryl chloride | Pd(Amphos)Cl₂/KOSiEt₃ | 70°C | 93 |
Regioselective chlorination at the pyrimidine 4-position is achieved through nucleophilic aromatic substitution (SNAr) and directed metallation. Organolithium reagents, such as LDA (lithium diisopropylamide), deprotonate the pyrimidine ring at the 6-position, enabling subsequent chlorination at the 4-position via electrophilic attack. For example, treatment of 2,4-dichloro-6-phenylpyrimidine with N-methylpiperazine selectively substitutes the 4-chloro group, leaving the 2-position intact.
Electronic and steric effects dominate regioselectivity. Electron-withdrawing groups at the 2-position activate the 4- and 6-positions for SNAr, while bulky substituents at the 6-position direct chlorination to the 4-site. This is exemplified in the synthesis of 4-chloro-6-(1',3'-dithian-2'-yl)pyrimidine, where the dithiane group sterically shields the 6-position, ensuring exclusive 4-chlorination.
Table 2: Regioselective Chlorination Outcomes
The (E)-configuration of the ethoxyvinyl group is enforced through stereoretentive cross-coupling and thermodynamic control. Stille coupling with (E)-(1-ethoxyvinyl)tributyltin preserves the vinyl group’s geometry, as observed in palbociclib intermediate synthesis. Kinetic control via bulky ligands, such as BPTBP, minimizes isomerization by sterically hindering rotational freedom around the vinyl double bond.
Solvent polarity also influences stereoselectivity. Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (E)-isomer, while nonpolar solvents permit isomerization. For example, vinylation of 4-bromobenzaldehyde in DMF yields 85% (E)-styrene, compared to 68% in toluene.
Table 3: Stereochemical Outcomes by Reaction Conditions
| Substrate | Ligand | Solvent | (E):(Z) Ratio | Source |
|---|---|---|---|---|
| 4-Bromoanisole | BPTBP | DMF | 95:5 | |
| 2-Bromonaphthalene | Tri-t-BuP | THF | 89:11 |
Industrial-scale synthesis prioritizes cost-effective catalysts and recyclable solvents. Pd(Amphos)Cl₂ excels in large batches due to its air stability and low loading (1 mol%), reducing metal contamination. Continuous flow reactors enhance mixing and heat transfer, particularly for exothermic couplings, achieving >90% conversion in residence times under 5 minutes.
Solvent selection balances reactivity and environmental impact. Ethanol and water enable greener processes, while THF and DMF offer high solubility for apolar intermediates. Potassium silanolates (e.g., KOSiEt₃) replace hazardous fluoride reagents, minimizing glassware corrosion and silicon-protecting group cleavage.
Table 4: Solvent Systems for Scalable Reactions
| Solvent | Boiling Point (°C) | Polarity | Catalyst Compatibility | Scalability Rating | Source |
|---|---|---|---|---|---|
| EtOH | 78 | Moderate | Pd(Amphos)Cl₂ | High | |
| DMF | 153 | High | Pd(dba)₂/BPTBP | Moderate | |
| THF | 66 | Low | Pd(OAc)₂ | High |
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine represents a halogenated pyrimidine derivative characterized by a 4-chloro substituent and an ethoxyvinyl group at the 6-position, with the (E)-configuration of the ethoxyvinyl moiety introducing steric and electronic effects that influence its reactivity and interactions with biological targets . This compound serves as a versatile building block in scientific research, particularly in medicinal chemistry, where it functions as a scaffold for synthesizing pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents . The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight Food and Drug Administration-approved drugs, making it a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer [2].
The compound can target enzymes and receptors involved in deoxyribonucleic acid synthesis and repair, modulating signaling pathways related to cell proliferation, apoptosis, and inflammation . The biological activity of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine has been linked to its interaction with various molecular targets involved in cellular processes, showing potential as an anticancer agent by modulating pathways related to deoxyribonucleic acid synthesis and repair, influencing cell proliferation, apoptosis, and inflammation . The ethoxyvinyl group in this compound imparts moderate lipophilicity, contrasting with polar methoxy or methylsulfonyl derivatives, which exhibit higher aqueous solubility .
Pyrimidine compounds have been extensively investigated for their potential as kinase inhibitors in cancer treatment, with certain 2-(2,4,5-substituted-anilino)pyrimidine compounds demonstrating high potency against mutant forms of epidermal growth factor receptor while showing relatively low inhibition of wild-type epidermal growth factor receptor . Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs [5]. The pyrimidine hinge-binding motif is accommodated by many human kinases, though kinome-wide selectivity of resultant molecules can be poor [2].
Kinase profiling studies have demonstrated that pyrimidine-based inhibitors can target multiple kinases simultaneously. In comprehensive kinase selectivity evaluations, compounds targeting vascular endothelial growth factor receptor often inhibit other kinases, which may contribute to their therapeutic profiles [6]. Research has shown that all tested compounds potently inhibited vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor-β and c-Kit kinases [6].
| Compound Type | Target Kinases | Inhibition Profile | Reference |
|---|---|---|---|
| 2-amino-pyrido[3,4-d]pyrimidine derivatives | Cyclin-dependent kinase 2 | Potential cyclin-dependent kinase 2 inhibitors | [5] |
| Pyrazolo[3,4-d]pyrimidines | Multiple kinases | Nanomolar potency against tumor cell lines | [7] |
| 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines | Vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor β | Nanomolar potency comparable to sunitinib | [7] |
The development of pyrazolo[3,4-d]pyrimidine derivatives has shown promising results in kinase inhibition studies, with compounds demonstrating nanomolar potency comparable to established kinase inhibitors like sunitinib and semaxinib against tumor cell lines overexpressing vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor-β [7]. These compounds bind at the colchicine site on tubulin, depolymerize cellular microtubules and inhibit purified tubulin assembly while overcoming both βIII-tubulin and P-glycoprotein-mediated drug resistance [7].
Structure-activity relationship studies have revealed critical insights into the optimization of pyrimidine-based anticancer compounds. The 4-chloro-6-substituted pyrimidine scaffold provides a versatile platform for functionalization, with key structural analogs demonstrating varied biological activities . Research has shown that the substitution pattern and electronic effects significantly influence kinase inhibition potency and selectivity [8].
Fragment-based approaches have identified pyrimidine-based fragment hits that can be elaborated into more potent inhibitors. Studies utilizing fragment screening have demonstrated that pyrimidine cores can be optimized to achieve over 1-million-fold improvement in potency relative to initial fragment hits [9]. The pyrimidine fragment was elaborated from micromolar to picomolar potency through systematic structure-activity relationship studies [9].
| Structural Feature | Activity Impact | Optimization Strategy | Reference |
|---|---|---|---|
| 4-chloro substitution | Enhanced electrophilic character | Maintained for optimal binding | |
| 6-position ethoxyvinyl group | Moderate lipophilicity | Balanced hydrophobic interactions | |
| Pyrimidine nitrogen positioning | Kinase selectivity | Critical for target specificity | [2] |
The design and discovery of water-soluble 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines have demonstrated that four compounds inhibit vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor β, and target tubulin leading to cytotoxicity [7]. One lead compound has shown nanomolar potency, comparable to sunitinib and semaxinib, against tumor cell lines overexpressing vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor-β [7].
Structure-activity relationship investigations have revealed that nitrogen-rich bicyclic aromatic distal substructures, including purine, pyrazolo-pyrimidine, and imidazo-pyrazine derivatives, afford exceptional potency values in kinase inhibition assays [8]. These studies have shown that certain compounds can achieve nanomolar to sub-nanomolar activity levels against target kinases [8].
Recent developments in pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with significant activity against epidermal growth factor receptor, Her2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 enzymes, with half maximal inhibitory concentration values ranging from 40 to 204 nanomolar, comparable to the well-known tyrosine kinase inhibitor sunitinib [10]. Mechanistic investigations have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells, accompanied by notable increases in proapoptotic proteins and downregulation of anti-apoptotic factors [10].
The ethoxyvinyl moiety in (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine represents a potentially valuable prodrug component that can undergo metabolic activation. Prodrug design is a widely known molecular modification strategy that aims to optimize the physicochemical and pharmacological properties of drugs [11]. The features of an ideal prodrug include hydrolysis resistance during absorption, weak or no activity in the parent form, aqueous solubility, good permeability through cells, chemical stability at different pH values, and kinetics that allow release of the parental drug [11].
Cytochrome P450 enzymes are highly versatile oxidative catalysts for the activation of prodrugs and can have distinct organ and cellular locations [12]. These enzymes can insert an oxygen into a carbon-hydrogen or nitrogen-hydrogen bond to give the corresponding hydroxyl derivative, catalyze the epoxidation of olefinic or aromatic π-bonds, and add an oxygen atom to the electron pair of a nitrogen or sulfur atom [12]. The conversion of a prodrug to its active form typically involves oxidation at a carbon-hydrogen bond adjacent to a heteroatom, where the resulting intermediate undergoes an internal elimination reaction that produces two fragments [12].
| Activation Mechanism | Enzyme System | Product Formation | Reference |
|---|---|---|---|
| Vinyl ether hydrolysis | Cytochrome P450 | Active metabolite release | [12] |
| Oxidative dealkylation | Multiple P450 isoforms | Drug activation | [12] |
| Ethoxyvinyl metabolism | Hepatic enzymes | Targeted drug delivery | [13] |
The prodrug approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives, where researchers developed a one-pot two-step procedure for the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs with higher aqueous solubility and enhanced pharmacokinetic and therapeutic properties [14]. Absorption, distribution, metabolism, and excretion studies demonstrated that the most promising prodrugs showed better aqueous solubility, favorable hydrolysis in human and murine serum, and increased ability to cross cell membranes with respect to the parental drugs [14].
Fragment-based drug discovery has emerged as a powerful strategy to confront challenges faced by conventional drug development approaches, particularly in the context of complex therapeutic targets [9] [15]. Fragment-based drug discovery involves the screening of libraries that comprise thousands of small molecular fragments, each no greater than 300 Daltons in size [15]. Unlike generally larger molecules from high-throughput screening that limit customization, fragments offer a more strategic starting point with strong binding affinity for the development of drug candidates [15].
Pyrimidine-based fragments have proven particularly valuable in fragment-based drug discovery campaigns. Researchers have utilized fragment screening approaches to identify pyrimidine-based fragment hits that can be systematically elaborated into potent inhibitors [9]. A pyrimidine-based fragment hit was developed through parallel synthesis with structure-activity relationship decisions informed by in silico structure-based studies, resulting in compounds showing over 1-million-fold improvement in potency relative to initial fragment hits [9].
| Fragment Type | Starting Potency | Optimized Potency | Improvement Factor | Reference |
|---|---|---|---|---|
| Pyrimidine core | 8.7 μM | 8.2 pM | >1,000,000-fold | [9] |
| Pyrido-pyrimidine | Micromolar | Nanomolar | 1,000-fold | [15] |
| Pyrazolo-pyrimidine | Fragment hit | Lead compound | >100-fold | [16] |
Fragment-based approaches have successfully identified compounds for various therapeutic targets through systematic optimization strategies [15]. The fragment-based drug discovery optimization process provides a systematic approach to explore vast chemical space, facilitating the discovery and design of compounds piece by piece that are capable of modulating crucial therapeutic targets [15]. In phosphodiesterase 10A inhibitor development, fragment screens delivered pyrimidine-based fragment hits that were elaborated through parallel synthesis approaches [9].
The development of pyrazolo[3,4-d]pyrimidine kinase inhibitors through fragment-based approaches has led to promising candidates for therapeutic applications [17]. These polymer-formulated pyrazolo[3,4-d]pyrimidine kinase inhibitors have been identified as promising candidates through systematic fragment optimization strategies [17]. Fragment-based drug discovery has enabled the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials, including compounds that have achieved regulatory approval for the treatment of B-cell cancers [16].
The epidermal growth factor receptor tyrosine kinase domain represents a critical target for cancer therapeutics due to its central role in cellular proliferation and survival signaling. Computational docking studies of pyrimidine derivatives with the epidermal growth factor receptor kinase domain have demonstrated the structural requirements for effective binding and inhibition [4] [5]. The 4-chloropyrimidine scaffold has been extensively investigated for its epidermal growth factor receptor inhibitory properties, with studies revealing that specific substitution patterns can significantly influence binding affinity and selectivity [6] [7].
The epidermal growth factor receptor kinase domain contains several key binding pockets, including the adenine-binding pocket, hydrophobic pocket I, and hydrophobic pocket II. These pockets accommodate different structural features of pyrimidine-based inhibitors. The adenine-binding pocket, which normally accommodates the adenine portion of adenosine triphosphate, represents the primary binding site for pyrimidine scaffolds. Studies have shown that 4-substituted pyrimidine derivatives can effectively occupy this pocket, with the chlorine atom at position 4 providing crucial interactions with specific amino acid residues [4] [6].
Computational docking analyses of pyrimidine derivatives with the epidermal growth factor receptor kinase domain have revealed critical molecular interactions that determine binding affinity and specificity. The binding pattern typically involves hydrogen bonding interactions with methionine 769 and cysteine 773 residues, along with hydrophobic interactions with lysine 721, valine 702, alanine 719, leucine 820, and leucine 694 [4]. These interactions are crucial for maintaining stable binding configurations and achieving effective enzyme inhibition.
The ethoxyvinyl substituent at position 6 of the pyrimidine ring provides additional opportunities for molecular interactions within the epidermal growth factor receptor binding site. This group can participate in van der Waals interactions and potentially form additional hydrogen bonds, depending on the specific binding orientation. The extended conjugation system created by the ethoxyvinyl group may also contribute to improved binding through π-π stacking interactions with aromatic residues in the kinase domain [6] [8].
| Interaction Type | Involved Residues | Binding Energy Contribution |
|---|---|---|
| Hydrogen bonding | Met769, Cys773 [4] | -2.5 to -3.0 kcal/mol |
| Hydrophobic interactions | Lys721, Val702, Ala719 [4] | -1.5 to -2.0 kcal/mol |
| Van der Waals forces | Leu820, Leu694 [4] | -0.8 to -1.2 kcal/mol |
Molecular docking studies comparing pyrimidine derivatives with established epidermal growth factor receptor inhibitors such as erlotinib have provided insights into the binding modes and relative affinities. Erlotinib, a well-characterized epidermal growth factor receptor inhibitor, demonstrates a binding score of -23.94 kcal/mol with the wild-type epidermal growth factor receptor, forming two hydrogen bonds and seven hydrophobic interactions [4]. Pyrimidine-based compounds have shown comparable binding scores, with some derivatives achieving binding affinities within similar ranges.
The structural features that contribute to effective epidermal growth factor receptor inhibition include the presence of appropriate hydrogen bond donors and acceptors, hydrophobic groups that can interact with the kinase domain's hydrophobic regions, and appropriate molecular size and shape complementarity. The 4-chloro substituent in the pyrimidine scaffold provides important electronic effects that can influence the binding affinity and selectivity profile. The chlorine atom's electronegativity modifies the electron density distribution within the pyrimidine ring, potentially affecting interactions with specific amino acid residues in the kinase domain [5] [7].
Structure-activity relationship studies of pyrimidine derivatives as epidermal growth factor receptor inhibitors have revealed specific structural requirements for optimal activity. The position and nature of substituents on the pyrimidine ring significantly influence inhibitory potency. Studies have demonstrated that 4,6-disubstituted pyrimidines generally exhibit superior epidermal growth factor receptor inhibitory activity compared to monosubstituted analogs [6]. The presence of a halogen atom at position 4, particularly chlorine, has been associated with enhanced binding affinity and improved selectivity profiles.
The ethoxyvinyl group at position 6 represents a unique structural feature that can contribute to both binding affinity and selectivity. The ethoxy portion provides hydrophobic interactions, while the vinyl group introduces geometric constraints that can influence the overall binding conformation. The (E)-configuration of the vinyl group is particularly important, as it determines the spatial orientation of the ethoxy group relative to the pyrimidine ring and consequently affects the molecule's ability to fit within the epidermal growth factor receptor binding site [6].
c-Jun N-terminal kinase 3 represents a critical therapeutic target in neurodegenerative diseases due to its predominant expression in the brain and its role in neuronal cell death pathways. Unlike c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2, which are ubiquitously expressed, c-Jun N-terminal kinase 3 is primarily localized to the central nervous system, making it an attractive target for neuroprotective interventions [9]. The enzyme plays a pivotal role in mediating neuronal apoptosis in response to various stress stimuli, including oxidative stress, excitotoxicity, and protein aggregation associated with neurodegenerative diseases.
The pathophysiological relevance of c-Jun N-terminal kinase 3 in neurodegenerative diseases is exemplified by its involvement in Alzheimer disease pathology. c-Jun N-terminal kinase 3 phosphorylates c-Jun, facilitating tau tangle maturation, and directly phosphorylates tau proteins, leading to the formation of tau tangles. Additionally, c-Jun N-terminal kinase 3 phosphorylates amyloid precursor protein at threonine 688, causing amyloid precursor protein endocytosis, which represents a crucial step in amyloid-beta formation [9]. These multiple pathological involvements make c-Jun N-terminal kinase 3 inhibition a promising therapeutic strategy for neurodegenerative disease treatment.
Pyrimidine derivatives have emerged as potent c-Jun N-terminal kinase 3 inhibitors, with several structural classes demonstrating significant inhibitory activity. The 4-(pyrazol-3-yl)-pyrimidine scaffold has shown particular promise, with initial compounds achieving c-Jun N-terminal kinase 3 inhibition with half maximal inhibitory concentration values in the submicromolar range [10]. These compounds typically exhibit selectivity for c-Jun N-terminal kinase 3 over other kinases, including p38 mitogen-activated protein kinase, which is crucial for avoiding unwanted side effects.
The development of pyrimidine-based c-Jun N-terminal kinase 3 inhibitors has focused on optimizing brain penetration while maintaining potent kinase inhibition. Compounds containing N-methylated pyrazole rings have demonstrated improved cellular potency despite some reduction in biochemical potency, suggesting better cell penetration properties. The introduction of specific substituents, such as chloro groups on the pyrimidine ring, has been shown to recover potency lost through N-alkylation, resulting in compounds with balanced biochemical and cellular activities [10] [11].
| Compound Class | c-Jun N-terminal Kinase 3 Half Maximal Inhibitory Concentration | Cellular Potency (c-jun inhibition) | Brain Penetration |
|---|---|---|---|
| 4-(pyrazol-3-yl)-pyrimidines | 0.63 μM [10] | Not determined | Poor |
| N-methyl pyrazole derivatives | 1.45 μM [10] | Improved | Enhanced |
| 5-chloro analogs | 0.86 μM [10] | 0.054 μM [11] | Good |
The mechanism of c-Jun N-terminal Kinase 3 inhibition by pyrimidine derivatives involves competitive binding at the adenosine triphosphate-binding site of the kinase domain. Crystallographic studies have revealed that pyrimidine-based inhibitors bind in the adenosine triphosphate pocket, with the pyrimidine ring occupying the adenine-binding region. The binding is characterized by a lack of traditional hydrogen bonding interactions, instead relying predominantly on hydrophobic interactions for stability [11].
A unique feature of pyrimidine binding to c-Jun N-terminal kinase 3 is the significant movement of the glycine-rich loop, which drops approximately 2.5 Å to compress the active site. This conformational change is likely induced by the highly planar nature of the pyrimidine scaffold and contributes to the selectivity profile of these inhibitors. Unlike some other c-Jun N-terminal kinase 3 inhibitors that move the gatekeeper methionine 146 residue, pyrimidine derivatives do not induce significant movement of this residue, which may explain their similar potency against c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 3 [11].
Pyrimidine-based c-Jun N-terminal kinase 3 inhibitors have demonstrated significant neuroprotective effects in various experimental models of neurodegeneration. These compounds effectively inhibit c-jun phosphorylation in cellular assays, with some analogs achieving half maximal inhibitory concentrations below 100 nanomolar. The neuroprotective mechanism involves blocking the c-Jun N-terminal kinase 3-mediated phosphorylation cascade that leads to neuronal apoptosis [10] [11].
The therapeutic potential of c-Jun N-terminal kinase 3 inhibition has been validated in transgenic mouse models of neurodegenerative diseases. In c-Jun N-terminal kinase 3 knockout mice with familial Alzheimer disease mutations, neuronal cell death and cognitive decline were significantly reduced compared to wild-type controls. This provides strong evidence that c-Jun N-terminal kinase 3 inhibition can be neuroprotective in vivo and supports the development of small molecule inhibitors for therapeutic applications [9].
Dihydroorotate dehydrogenase represents the rate-limiting enzyme in de novo pyrimidine biosynthesis, catalyzing the conversion of dihydroorotate to orotate in the fourth step of the pathway. This mitochondrial enzyme is essential for the production of uridine monophosphate, which serves as the precursor for all pyrimidine nucleotides required for deoxyribonucleic acid and ribonucleic acid synthesis [12] [13]. The strategic importance of dihydroorotate dehydrogenase as a therapeutic target stems from its unique position as the only enzyme capable of performing the dihydroorotate to orotate conversion, making it indispensable for cellular proliferation.
Pyrimidine analogs, including chlorinated derivatives, have demonstrated significant potential as dihydroorotate dehydrogenase inhibitors. The structural similarity between pyrimidine-based compounds and the natural substrate dihydroorotate allows these molecules to compete for binding at the enzyme's active site. The presence of a chlorine substituent at position 4 of the pyrimidine ring can enhance binding affinity through halogen bonding interactions and modified electronic properties that improve complementarity with the enzyme's active site [14] [15].
The inhibition of dihydroorotate dehydrogenase results in rapid depletion of cellular pyrimidine nucleotide pools, including uridine monophosphate, uridine diphosphate, and uridine triphosphate. This depletion has cascading effects on multiple cellular processes, including deoxyribonucleic acid synthesis, ribonucleic acid synthesis, and various metabolic pathways that depend on uridine diphosphate-linked intermediates such as uridine diphosphate-glucose and uridine diphosphate-N-acetylglucosamine [12] [13].
The molecular mechanism of dihydroorotate dehydrogenase inhibition by pyrimidine analogs involves competitive inhibition at the substrate-binding site. The enzyme utilizes flavin mononucleotide as a cofactor and ubiquinone as an electron acceptor in the oxidation reaction. Pyrimidine inhibitors can interfere with substrate binding, cofactor interactions, or electron transfer processes, depending on their specific structural features and binding mode [13] [14].
The ethoxyvinyl substituent present in (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine may provide additional interactions within the dihydroorotate dehydrogenase active site. The extended conjugation system and the ethoxy group can participate in hydrophobic interactions and potentially form hydrogen bonds with amino acid residues in the enzyme's binding pocket. These additional interactions could enhance binding affinity and improve the selectivity profile compared to simpler pyrimidine analogs [15] [16].
| Enzyme Target | Inhibition Mechanism | Cellular Consequence |
|---|---|---|
| Dihydroorotate dehydrogenase | Competitive substrate inhibition [12] | Pyrimidine nucleotide depletion |
| Orotate phosphoribosyltransferase | Active site competition [17] | Blocked uridine monophosphate synthesis |
| Thymidylate synthase | Folate analog mechanism [18] | Impaired thymidine synthesis |
The inhibition of nucleotide biosynthesis enzymes by pyrimidine analogs results in profound alterations in cellular nucleotide pools and metabolic homeostasis. Dihydroorotate dehydrogenase inhibition leads to accumulation of dihydroorotate and depletion of downstream pyrimidine nucleotides. This imbalance triggers cellular stress responses and can ultimately lead to cell cycle arrest and apoptosis in rapidly proliferating cells [19] [20].
Cancer cells and other rapidly dividing cells are particularly susceptible to nucleotide biosynthesis inhibition due to their high demand for deoxyribonucleic acid and ribonucleic acid precursors. The metabolic dependence on de novo pyrimidine synthesis makes these cells vulnerable to dihydroorotate dehydrogenase inhibitors, while quiescent cells can often survive by utilizing salvage pathways that recycle existing nucleotides [12] [20]. This differential sensitivity provides a therapeutic window for cancer treatment applications.
The cellular response to nucleotide biosynthesis inhibition involves activation of multiple stress response pathways. Cells may upregulate salvage pathway enzymes in an attempt to maintain nucleotide pools, but this compensatory mechanism is often insufficient to support continued proliferation. The resulting nucleotide imbalance can trigger checkpoint mechanisms that halt cell cycle progression and activate apoptotic pathways if the stress cannot be resolved [19] [15].
The therapeutic application of nucleotide biosynthesis inhibitors has shown promise in various disease contexts, particularly in cancer and autoimmune disorders. Dihydroorotate dehydrogenase inhibitors have demonstrated efficacy in acute myeloid leukemia, where they induce both cytotoxic and pro-differentiation effects. The ability to reverse the characteristic differentiation block in acute myeloid leukemia cells represents a unique therapeutic mechanism that distinguishes these agents from conventional cytotoxic chemotherapies [19] [21].
Resistance to nucleotide biosynthesis inhibitors can develop through several mechanisms, including upregulation of salvage pathways, increased expression of target enzymes, or mutations that reduce inhibitor binding affinity. The availability of extracellular uridine represents a key factor determining the efficacy of dihydroorotate dehydrogenase inhibitors, as cells can potentially bypass the blocked de novo pathway by importing and phosphorylating extracellular nucleosides. Combination strategies that simultaneously target nucleotide biosynthesis and salvage pathways may be necessary to achieve optimal therapeutic efficacy [12] [16].
Pyrimidine derivatives, including chlorinated analogs, have demonstrated significant apoptosis-inducing activity across multiple cancer cell lines through diverse molecular mechanisms. The induction of programmed cell death represents a primary mechanism of action for many pyrimidine-based anticancer compounds. These molecules can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on their specific structural features and cellular context [22] [23].
The intrinsic apoptotic pathway activation by pyrimidine derivatives involves mitochondrial membrane permeabilization and cytochrome c release. This process is regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Pyrimidine compounds can modulate this balance by decreasing expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, while simultaneously increasing expression of pro-apoptotic proteins including Bax, Bak, and Bim [24] [25].
The activation of caspase cascades represents a critical downstream event in pyrimidine-induced apoptosis. Following mitochondrial cytochrome c release, the apoptosome complex forms and activates caspase-9, which subsequently cleaves and activates executioner caspases such as caspase-3 and caspase-7. These executioner caspases are responsible for the proteolytic cleavage of numerous cellular substrates, including poly (adenosine diphosphate-ribose) polymerase, leading to the characteristic biochemical and morphological changes associated with apoptotic cell death [22] [26].
Pyrimidine derivatives often induce cell cycle arrest prior to or concurrent with apoptosis induction, suggesting interconnected mechanisms of growth inhibition and cell death. The most commonly observed cell cycle effects include arrest at the G0/G1 phase, S phase, or G2/M phase, depending on the specific compound and cell line. The cell cycle arrest is typically accompanied by modulation of key regulatory proteins, including cyclins, cyclin-dependent kinases, and their inhibitors [23] [27].
The relationship between cell cycle arrest and apoptosis induction appears to be compound-specific and may involve shared signaling pathways. For example, compounds that inhibit cyclin-dependent kinase 2 activity can simultaneously block S phase progression and trigger apoptotic responses. The p53 tumor suppressor protein often plays a central role in coordinating these responses, as it can induce both cell cycle arrest through p21 upregulation and apoptosis through transcriptional activation of pro-apoptotic genes [28].
| Cell Line | Cell Cycle Effect | Apoptosis Markers | Time Course |
|---|---|---|---|
| A549 (lung) | G0/G1 arrest [22] | Caspase-3 activation, Bcl-2 reduction | 24-48 hours |
| MCF-7 (breast) | G2/M arrest [24] | Cytochrome c release, Bax upregulation | 24-72 hours |
| HCT-116 (colon) | S phase arrest [23] | p21 upregulation, caspase activation | 12-36 hours |
The generation of reactive oxygen species represents an important mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. These compounds can disrupt mitochondrial function, leading to increased production of superoxide anions, hydrogen peroxide, and other reactive oxygen species. The oxidative stress created by reactive oxygen species accumulation can damage cellular components and trigger apoptotic signaling cascades [24] [29].
Mitochondrial dysfunction induced by pyrimidine derivatives involves disruption of the electron transport chain and alterations in mitochondrial membrane potential. These changes can lead to the opening of mitochondrial permeability transition pores, resulting in mitochondrial swelling, cytochrome c release, and activation of the intrinsic apoptotic pathway. The extent of mitochondrial dysfunction often correlates with the potency of apoptosis induction, suggesting a causal relationship between these processes [24] [25].
The cellular response to reactive oxygen species generation includes activation of antioxidant defense mechanisms, but these protective systems can be overwhelmed by excessive oxidative stress. Cancer cells often have altered antioxidant capacities compared to normal cells, which may contribute to their selective sensitivity to reactive oxygen species-inducing agents. This differential sensitivity provides a potential therapeutic advantage for pyrimidine derivatives that operate through oxidative stress mechanisms [29].
Recent studies have revealed that certain pyrimidine derivatives can rapidly inhibit protein translation in cancer cells, particularly in leukemic stem cells. This effect occurs through interference with ribosomal function and can contribute to both cytostatic and cytotoxic effects. The inhibition of protein synthesis represents a potent stress signal that can trigger multiple cellular stress response pathways, including the integrated stress response and the unfolded protein response [19] [20].
The integrated stress response activation involves phosphorylation of eukaryotic initiation factor 2α, leading to global protein synthesis inhibition while allowing selective translation of stress response genes. This response can initially be protective, but prolonged activation ultimately leads to apoptosis through mechanisms involving C/EBP homologous protein and other pro-apoptotic transcription factors. The ability of pyrimidine derivatives to trigger this response may contribute to their efficacy against cancer stem cells, which are often resistant to conventional therapies [19].